molecular formula C10H15N3O5S2 B11443050 2-Amino-5-(morpholinosulfonyl)benzenesulfonamide

2-Amino-5-(morpholinosulfonyl)benzenesulfonamide

Cat. No.: B11443050
M. Wt: 321.4 g/mol
InChI Key: MIIWXIHRMQIIKV-UHFFFAOYSA-N
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Description

2-AMINO-5-(MORPHOLINOSULFONYL)-1-BENZENESULFONAMIDE is a complex organic compound that features both amino and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-(MORPHOLINOSULFONYL)-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 2-amino-5-chlorobenzenesulfonamide with morpholine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-(MORPHOLINOSULFONYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-AMINO-5-(MORPHOLINOSULFONYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an enzyme inhibitor.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-AMINO-5-(MORPHOLINOSULFONYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-5-CHLOROBENZENESULFONAMIDE: Similar structure but with a chlorine atom instead of the morpholine group.

    2-AMINO-5-NITROBENZENESULFONAMIDE: Contains a nitro group instead of the morpholine group.

    2-AMINO-5-METHYLBENZENESULFONAMIDE: Features a methyl group instead of the morpholine group.

Uniqueness

The presence of the morpholine group in 2-AMINO-5-(MORPHOLINOSULFONYL)-1-BENZENESULFONAMIDE imparts unique properties, such as increased solubility and potential for specific biological interactions. This makes it distinct from other similar compounds and valuable for various applications.

Properties

Molecular Formula

C10H15N3O5S2

Molecular Weight

321.4 g/mol

IUPAC Name

2-amino-5-morpholin-4-ylsulfonylbenzenesulfonamide

InChI

InChI=1S/C10H15N3O5S2/c11-9-2-1-8(7-10(9)19(12,14)15)20(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6,11H2,(H2,12,14,15)

InChI Key

MIIWXIHRMQIIKV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)N)S(=O)(=O)N

Origin of Product

United States

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